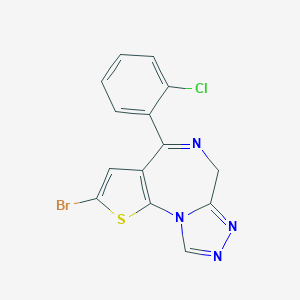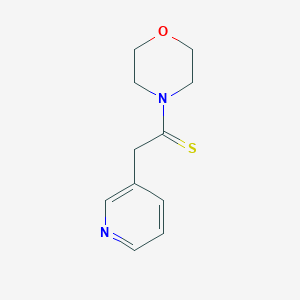
4-(3-Pyridylthioacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyridylthioacetyl)morpholine (PATM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a morpholine ring attached to a pyridine ring through a thioacetyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-(3-Pyridylthioacetyl)morpholine is not fully understood. However, it has been suggested that 4-(3-Pyridylthioacetyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(3-Pyridylthioacetyl)morpholine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
4-(3-Pyridylthioacetyl)morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Pyridylthioacetyl)morpholine inhibits the proliferation of cancer cells and reduces the expression of inflammatory genes. In vivo studies have shown that 4-(3-Pyridylthioacetyl)morpholine reduces tumor growth and inflammation in animal models. 4-(3-Pyridylthioacetyl)morpholine has also been found to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Pyridylthioacetyl)morpholine in lab experiments include its low toxicity, stability, and potential applications in various fields. However, the limitations of using 4-(3-Pyridylthioacetyl)morpholine include its low yield, difficulty in synthesis, and limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-Pyridylthioacetyl)morpholine. One direction is to study the structure-activity relationship of 4-(3-Pyridylthioacetyl)morpholine and its derivatives to identify more potent anti-cancer and anti-inflammatory agents. Another direction is to study the potential of 4-(3-Pyridylthioacetyl)morpholine as a ligand in metal complexes for various applications, including catalysis and drug delivery. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-Pyridylthioacetyl)morpholine and its potential as a diagnostic and therapeutic agent.
Synthesemethoden
4-(3-Pyridylthioacetyl)morpholine can be synthesized using various methods, including the reaction of morpholine with 3-mercapto-pyridine-2-carboxylic acid followed by acetylation using acetic anhydride. Another method involves the reaction of morpholine with 3-pyridylthiocyanate in the presence of triethylamine followed by hydrolysis using hydrochloric acid. The yield of 4-(3-Pyridylthioacetyl)morpholine using these methods varies from 50-70%.
Wissenschaftliche Forschungsanwendungen
4-(3-Pyridylthioacetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. 4-(3-Pyridylthioacetyl)morpholine has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. In material science, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a ligand in metal complexes. It has been found to form stable complexes with various metals, including copper, nickel, and cobalt. In analytical chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a reagent in the determination of various metals, including copper, iron, and zinc.
Eigenschaften
CAS-Nummer |
5423-64-3 |
|---|---|
Produktname |
4-(3-Pyridylthioacetyl)morpholine |
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-pyridin-3-ylethanethione |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-4-6-14-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 |
InChI-Schlüssel |
GTBVCLWBSABWPA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
Kanonische SMILES |
C1COCCN1C(=S)CC2=CN=CC=C2 |
Andere CAS-Nummern |
5423-64-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



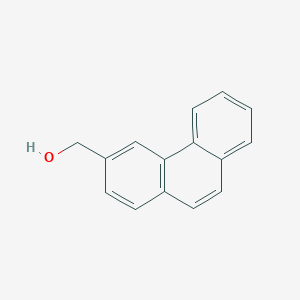
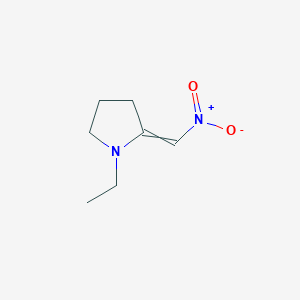
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
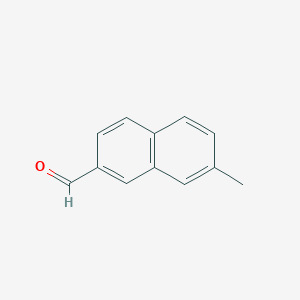
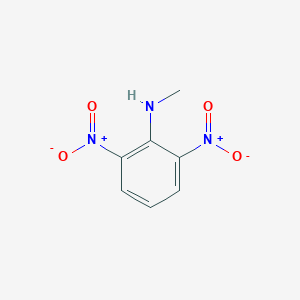
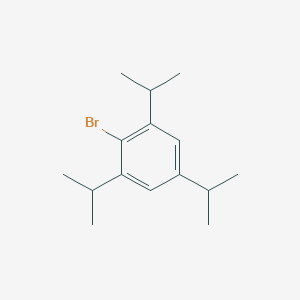
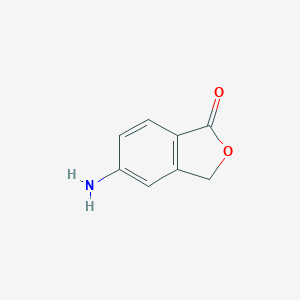
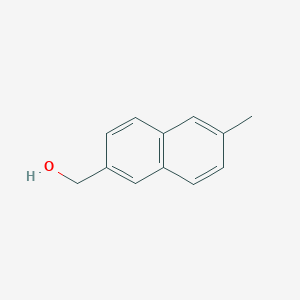
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

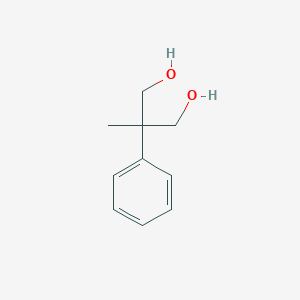
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
